Iprauntf2
描述
Iprauntf2: , also known as [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), is a colorless to pale yellow solid compound. It is a synergistic catalyst of gold and is widely used in organic synthesis. The compound is known for its ability to participate in carbon-carbon coupling reactions, transition metal-catalyzed reactions, and other significant organic conversion reactions .
准备方法
Synthetic Routes and Reaction Conditions:
Synthesis of [1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene] (IMes): This is the initial step in the preparation of Iprauntf2.
Reaction with Trifluoromethanesulfonimide (SO2CF3): The IMes compound is reacted with trifluoromethanesulfonimide to form [1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene][bis(trifluoromethanesulfonyl)imide] (IMes[SO2CF3]).
Final Product Formation: The final product, [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), is obtained by reacting IMes[SO2CF3] with a gold(I) salt such as chloroaurate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is typically stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to prevent degradation .
化学反应分析
Types of Reactions:
Oxidation: Iprauntf2 can participate in oxidation reactions, often catalyzing the formation of various oxidation products.
Reduction: The compound can also be involved in reduction reactions, facilitating the reduction of specific substrates.
Substitution: this compound is known to catalyze substitution reactions, where it helps in the replacement of one functional group with another.
Common Reagents and Conditions:
Reagents: Common reagents used in reactions involving this compound include alcohols, alkynes, and various organic substrates.
Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
科学研究应用
Chemistry:
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules for various biological applications.
Medicine:
Drug Development: this compound is explored for its potential in drug development, particularly in the synthesis of complex organic molecules that are used as pharmaceutical intermediates.
Industry:
作用机制
Molecular Targets and Pathways: Iprauntf2 exerts its effects through its role as a gold catalyst. The compound facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The gold center in this compound interacts with substrates, enabling efficient catalysis of oxidation, reduction, and substitution reactions .
相似化合物的比较
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I): This compound is similar to Iprauntf2 but lacks the bis(trifluoromethanesulfonyl)imide group.
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]silver(I): This silver analog of this compound exhibits similar catalytic properties but with different reactivity profiles.
Uniqueness: this compound is unique due to its combination of a gold center with the bis(trifluoromethanesulfonyl)imide group, which enhances its catalytic activity and stability. This makes it particularly effective in catalyzing a wide range of organic reactions under mild conditions .
生物活性
Iprauntf2, also known as this compound, is a gold(I) complex that has garnered attention in the field of catalysis and medicinal chemistry due to its unique biological activities and potential applications. This compound is characterized by its ability to facilitate various chemical reactions, particularly in the synthesis of complex organic molecules. Recent research has highlighted its significant biological activity, including antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits notable antitumor activity. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In one study, this compound was tested against several cancer cell lines, revealing IC50 values that indicate potent cytotoxic effects. The following table summarizes key findings related to its antitumor activity:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MGC-803 | 5.1 | Induction of apoptosis, G2/M phase arrest |
HGC-27 | 7.6 | Inhibition of cell migration and invasion |
H1975 | 11.0 | Selective cytotoxicity |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It demonstrated significant antibacterial activity against various strains, suggesting its potential as a therapeutic agent for infectious diseases. The following table presents data on its antimicrobial efficacy:
Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Mechanistic Insights
The biological mechanisms underlying the activity of this compound involve several pathways:
- Apoptosis Induction : Studies indicate that this compound triggers intrinsic apoptosis pathways by modulating Bcl-2 family proteins, leading to increased Bax/Bcl-2 ratios.
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, disrupting their proliferation.
- Antimicrobial Mechanisms : The compound disrupts bacterial cell membranes and inhibits essential enzymatic processes.
Case Study 1: Anticancer Efficacy in Vivo
In a recent study published in Nature Communications, researchers evaluated the in vivo efficacy of this compound in mouse models bearing xenografts of human tumors. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Case Study 2: Synergistic Effects with Other Drugs
Another investigation explored the synergistic effects of this compound when combined with traditional chemotherapeutics. The combination therapy resulted in enhanced efficacy against resistant cancer cell lines, suggesting that this compound could be a valuable adjuvant in cancer treatment regimens.
属性
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;bis(trifluoromethylsulfonyl)azanide;gold | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2.C2F6NO4S2.Au/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-21H,1-8H3;;/q2*-1; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNIVRFMRMHJTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37AuF6N3O4S2-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
866.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951776-24-2 | |
Record name | [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。